molecular formula C22H30ClN3O6 B1664451 4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid CAS No. 50734-37-7

4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid

Cat. No.: B1664451
CAS No.: 50734-37-7
M. Wt: 467.9 g/mol
InChI Key: GPAYQWCBDCAQTE-WLHGVMLRSA-N
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Description

4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamide core, an amino group, a chloro substituent, and a methoxy group, among other features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid typically involves multiple steps, including the formation of the benzamide core, the introduction of the amino and chloro groups, and the attachment of the cyclohexyl and pyrrolidinyl moieties. Common reagents used in these reactions include chlorinating agents, amines, and methoxy-containing compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of efficient catalysts, the use of green chemistry principles, and the implementation of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The amino, chloro, and methoxy groups can participate in substitution reactions, resulting in the replacement of these groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate the functions of specific enzymes or pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid include other benzamide derivatives with different substituents, such as:

  • This compound
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

50734-37-7

Molecular Formula

C22H30ClN3O6

Molecular Weight

467.9 g/mol

IUPAC Name

4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C18H26ClN3O2.C4H4O4/c1-24-17-10-16(20)15(19)9-14(17)18(23)21-12-7-8-22(11-12)13-5-3-2-4-6-13;5-3(6)1-2-4(7)8/h9-10,12-13H,2-8,11,20H2,1H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GPAYQWCBDCAQTE-WLHGVMLRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N.C(=C/C(=O)O)\C(=O)O

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N.C(=CC(=O)O)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AHR-5859 fumarate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid
Reactant of Route 2
4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid
Reactant of Route 3
4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid
Reactant of Route 4
4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid
Reactant of Route 5
4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid
Reactant of Route 6
Reactant of Route 6
4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid

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